4-[3-(Dimethylamino)propoxy]benzylamine
Overview
Description
4-[3-(Dimethylamino)propoxy]benzylamine is an organic compound with the molecular formula C12H17NO2. It is characterized by the presence of a benzylamine group substituted with a 3-(dimethylamino)propoxy group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Dimethylamino)propoxy]benzylamine typically involves the reaction of 4-hydroxybenzylamine with 3-dimethylaminopropyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Dimethylamino)propoxy]benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of benzylamine derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives with reduced functional groups.
Substitution: Formation of substituted benzylamine derivatives with various nucleophiles.
Scientific Research Applications
4-[3-(Dimethylamino)propoxy]benzylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a probe for investigating enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of 4-[3-(Dimethylamino)propoxy]benzylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzylamine
- 4-(2-Dimethylaminoethoxy)benzylamine
- 4-(3-Dimethylaminopropyl)benzylamine
Uniqueness
4-[3-(Dimethylamino)propoxy]benzylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 3-(dimethylamino)propoxy group enhances its reactivity and potential for forming diverse derivatives compared to similar compounds.
Biological Activity
Overview
4-[3-(Dimethylamino)propoxy]benzylamine, with the molecular formula CHNO and CAS number 91637-76-2, is an organic compound notable for its diverse biological applications. It features a benzylamine core substituted with a 3-(dimethylamino)propoxy group, which enhances its reactivity and biological activity. This compound has been investigated for its roles in various biochemical processes, making it a valuable tool in both research and pharmaceutical contexts.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It acts as a ligand, modulating the activity of various molecular targets, which can influence numerous biochemical pathways. The exact mechanisms are still under investigation, but studies suggest that it may affect neurotransmitter systems and enzyme activities critical to cellular functions.
Enzyme Activity Probes
This compound is employed as a probe in enzymatic assays to study enzyme kinetics and inhibition mechanisms. Its ability to interact with various enzymes allows researchers to elucidate their functions and regulatory pathways.
Therapeutic Potential
Research indicates potential therapeutic applications for this compound in areas such as:
- Neurological Disorders : Investigated for implications in drug development targeting conditions like epilepsy and chronic pain due to its interaction with neurotransmitter systems.
- Anticancer Research : Preliminary studies suggest its potential role in modulating pathways involved in cancer cell proliferation.
Study on Phospholipidosis
In a study examining drug-induced phospholipidosis, this compound was tested for its ability to inhibit lysosomal phospholipase A2 activity. The results indicated that compounds like this could predict drug-induced phospholipidosis, which is characterized by the accumulation of phospholipids within lysosomes .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-(Dimethylamino)benzylamine | Benzylamine with dimethylamino group | Known for antidepressant effects |
4-(2-Dimethylaminoethoxy)benzylamine | Ethoxy substitution on benzylamine | Investigated for antihistaminic properties |
4-(3-Dimethylaminopropyl)benzylamine | Propyl chain addition | Explored for analgesic effects |
The structural uniqueness of this compound allows it to exhibit distinct biological properties compared to similar compounds, enhancing its utility in research.
Properties
IUPAC Name |
3-[4-(aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-14(2)8-3-9-15-12-6-4-11(10-13)5-7-12/h4-7H,3,8-10,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGICLWAMZSRUPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60614304 | |
Record name | 3-[4-(Aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60614304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91637-76-2 | |
Record name | 3-[4-(Aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60614304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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